molecular formula C13H10N2O4 B8243984 5-(5-Aminopyridin-3-yl)isophthalic acid

5-(5-Aminopyridin-3-yl)isophthalic acid

Cat. No.: B8243984
M. Wt: 258.23 g/mol
InChI Key: FCDAZHQUQIDJIB-UHFFFAOYSA-N
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Description

5-(5-Aminopyridin-3-yl)isophthalic acid: is an organic compound with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol It is characterized by the presence of an aminopyridine group attached to an isophthalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Aminopyridin-3-yl)isophthalic acid typically involves the reaction of 5-aminopyridine with isophthalic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 5-(5-Aminopyridin-3-yl)isophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Chemistry: In chemistry, 5-(5-Aminopyridin-3-yl)isophthalic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in catalysis, gas storage, and separation .

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the design of bioactive compounds and pharmaceuticals. It can be used in the development of drugs targeting specific biological pathways .

Medicine: In medicine, this compound derivatives may exhibit therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to explore its potential as a drug candidate .

Industry: Industrially, the compound is used in the production of advanced materials with specific properties. It is employed in the manufacture of polymers, coatings, and other materials that require precise chemical functionalities .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 5-(5-Aminopyridin-3-yl)isophthalic acid is unique due to the combination of the aminopyridine and isophthalic acid groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .

Properties

IUPAC Name

5-(5-aminopyridin-3-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c14-11-4-10(5-15-6-11)7-1-8(12(16)17)3-9(2-7)13(18)19/h1-6H,14H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDAZHQUQIDJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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